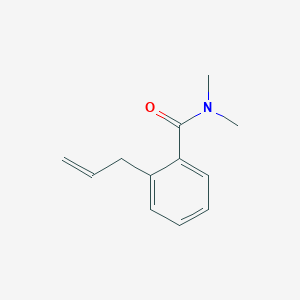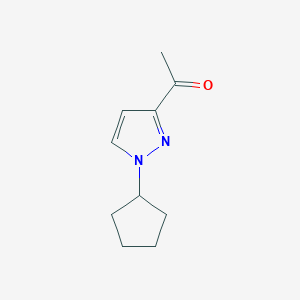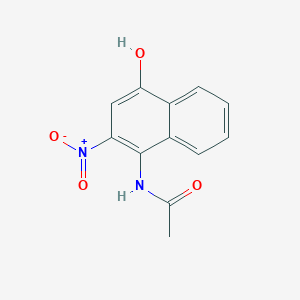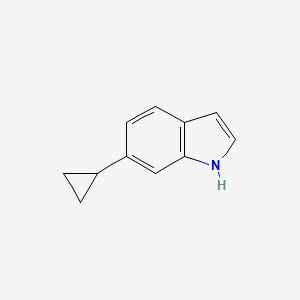
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated alcohol compound known for its high polarity and ionizing power. It is used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol can be synthesized through the hydrogenation of hexafluoroacetone, which is derived from hexafluoropropylene . The reaction involves the following steps:
Hexafluoropropylene to Hexafluoroacetone: This step involves the oxidation of hexafluoropropylene.
Hydrogenation of Hexafluoroacetone: The hexafluoroacetone is then hydrogenated to produce this compound.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions.
Medicine: It is explored for its potential use in drug development and delivery systems.
Wirkmechanismus
The compound exerts its effects through its high polarity and ionizing power, which facilitate various chemical reactions. It acts as a solvent and catalyst in many reactions, enhancing the efficiency and yield of the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is unique due to its high fluorine content, which imparts high polarity and ionizing power. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent in peptide chemistry and Friedel–Crafts reactions.
Hexafluoroisopropanol: Known for its use in denaturing proteins and stabilizing alpha-helical conformations.
These compounds share similar properties but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C8H11F6NO |
|---|---|
Molekulargewicht |
251.17 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-piperidin-4-ylpropan-2-ol |
InChI |
InChI=1S/C8H11F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h5,15-16H,1-4H2 |
InChI-Schlüssel |
YERFFTGNQWUKJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(C(F)(F)F)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)

![(6aR,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B11717380.png)


![(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)


![(2E)-5-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11717424.png)



